molecular formula C14H13F17O5Si B14423439 2-(Trimethoxysilyl)ethyl heptadecafluorononanoate CAS No. 85857-19-8

2-(Trimethoxysilyl)ethyl heptadecafluorononanoate

Cat. No.: B14423439
CAS No.: 85857-19-8
M. Wt: 612.31 g/mol
InChI Key: JSMDRQFOHYUPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethoxysilyl)ethyl heptadecafluorononanoate is a chemical compound with the molecular formula C14H13F17O5Si . It is known for its unique structure, which includes a trimethoxysilyl group and a heptadecafluorononanoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-(Trimethoxysilyl)ethyl heptadecafluorononanoate typically involves the reaction of heptadecafluorononanoic acid with 2-(trimethoxysilyl)ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The process involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2-(Trimethoxysilyl)ethyl heptadecafluorononanoate undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and methanol.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines and alcohols. The major products formed from these reactions include silanols, siloxanes, and substituted silanes .

Scientific Research Applications

2-(Trimethoxysilyl)ethyl heptadecafluorononanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trimethoxysilyl)ethyl heptadecafluorononanoate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide excellent adhesion and durability to coatings and adhesives. The heptadecafluorononanoate moiety imparts hydrophobic and oleophobic properties, making the compound suitable for creating water and oil-repellent surfaces .

Comparison with Similar Compounds

2-(Trimethoxysilyl)ethyl heptadecafluorononanoate can be compared with other similar compounds, such as:

    2-(Trimethoxysilyl)ethyl octadecafluorodecanoate: This compound has a similar structure but with an additional fluorine atom, which may enhance its hydrophobic properties.

    2-(Trimethoxysilyl)ethyl tridecafluorohexanoate: This compound has fewer fluorine atoms, which may result in lower hydrophobicity but potentially different reactivity and applications.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it versatile for various applications .

Properties

CAS No.

85857-19-8

Molecular Formula

C14H13F17O5Si

Molecular Weight

612.31 g/mol

IUPAC Name

2-trimethoxysilylethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate

InChI

InChI=1S/C14H13F17O5Si/c1-33-37(34-2,35-3)5-4-36-6(32)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h4-5H2,1-3H3

InChI Key

JSMDRQFOHYUPCN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.